molecular formula C18H17N3O4 B8643767 AMPA/kainate antagonist-1

AMPA/kainate antagonist-1

Cat. No.: B8643767
M. Wt: 339.3 g/mol
InChI Key: SXFGVEYSGPJCQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AMPA/kainate antagonist-1 is a complex organic compound with a unique structure that includes a benzodiazepine core fused with a dioxolo ring. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AMPA/kainate antagonist-1 typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Benzodiazepine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Dioxolo Ring: This is achieved through a series of reactions involving the formation of an intermediate, which is then cyclized to form the dioxolo ring.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

AMPA/kainate antagonist-1 can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This can convert nitro groups to amines.

    Substitution: Halogenation or alkylation can introduce new substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or alkyl halides (R-X) in the presence of a Lewis acid catalyst (e.g., AlCl3) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine, while oxidation could produce a carboxylic acid or ketone.

Scientific Research Applications

AMPA/kainate antagonist-1 has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a probe to study biological pathways and interactions.

    Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of AMPA/kainate antagonist-1 involves its interaction with specific molecular targets in the body. These targets may include receptors, enzymes, or ion channels. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another benzodiazepine with anxiolytic and sedative properties.

    Lorazepam: Known for its use in treating anxiety disorders.

    Clonazepam: Used in the treatment of seizure disorders.

Uniqueness

AMPA/kainate antagonist-1 is unique due to its specific structural features, such as the dioxolo ring, which may confer distinct pharmacological properties compared to other benzodiazepines.

Properties

Molecular Formula

C18H17N3O4

Molecular Weight

339.3 g/mol

IUPAC Name

8-methyl-5-(3-methyl-4-nitrophenyl)-8,9-dihydro-7H-[1,3]dioxolo[4,5-h][2,3]benzodiazepine

InChI

InChI=1S/C18H17N3O4/c1-10-5-12(3-4-15(10)21(22)23)18-14-8-17-16(24-9-25-17)7-13(14)6-11(2)19-20-18/h3-5,7-8,11,19H,6,9H2,1-2H3

InChI Key

SXFGVEYSGPJCQX-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=CC3=C(C=C2C(=NN1)C4=CC(=C(C=C4)[N+](=O)[O-])C)OCO3

Origin of Product

United States

Synthesis routes and methods

Procedure details

1.69 g (10.0 millimoles) of 8-methyl-5-(3-methyl-4-nitro-phenyl)-9H-1,3-dioxolo[4,5-h][2,3]benzodiazepine are dissolved in a mixture of 75 ml of dichloro methane, 5 ml of methanol and 3 ml of glacial acetic acid. To the reaction mixture 0.38 g (10.0 millimoles) of sodium borohydride are added under cooling with ice-cold water in small portions. The reaction mixture is stirred at this temperature for an hour, then washed twice with 20 ml of water and 20 ml of saturated sodium chloride solution each, washed over magnesium sulfate and evaporated in vacuo. The crude product obtained is recrystallized from 50 ml of acetonitrile each. Thus 1.20 g of the desired compound are obtained, yield 71%, mp.: 124–127° C.
Name
8-methyl-5-(3-methyl-4-nitro-phenyl)-9H-1,3-dioxolo[4,5-h][2,3]benzodiazepine
Quantity
1.69 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0.38 g
Type
reactant
Reaction Step Two
Yield
71%

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